Rebaudioside M

Overview

Description

Rebaudioside M is a steviol glycoside that is more than 100 times sweeter than sugar . It is a diterpene glycoside isolated from the leaves of the Stevia rebaudiana plant . It has a clean sweet taste with a slight bitter or licorice aftertaste .

Synthesis Analysis

Rebaudioside M is produced via enzymatic bioconversion of purified stevia leaf extract using UDP-glucosyltransferase and sucrose synthase enzymes . A variant UGT94D1-F119I/D188P was developed through protein engineering. This mutant exhibited a 6.33-fold improvement in catalytic efficiency, and produced Reb M2 with 92% yield .

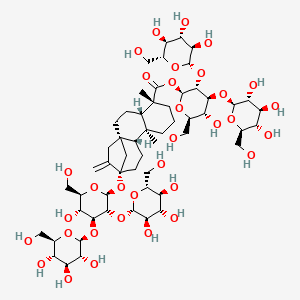

Molecular Structure Analysis

Rebaudioside M has a molecular formula of C56H90O33 . Its average mass is 1291.294 Da and its monoisotopic mass is 1290.536377 Da . The structure of this product was further investigated by 1D and 2D NMR spectroscopy .

Chemical Reactions Analysis

The major reaction pathways in aqueous solutions (pH 2–8) for rebaudioside M are similar to rebaudioside A .

Physical And Chemical Properties Analysis

Rebaudioside M is a zero-calorie sweetener . It has a clean sweet taste with a slight bitter or licorice aftertaste .

Scientific Research Applications

-

- Application : Rebaudioside M is used as a natural non-caloric potential sweetener in food and beverage products . It’s estimated to be 200–350 times more potent than sucrose .

- Method : Rebaudioside M is isolated from Stevia rebaudiana Bertoni and examined with the Beidler Model .

- Results : Numerous sensory evaluations have shown that this steviol glycoside possesses a clean, sweet taste with a slightly bitter or licorice aftertaste .

-

- Application : Rebaudioside M is used as a zero-calorie sweetener in dietary supplements .

- Method : It is derived from the leaves of the Stevia rebaudiana plant species .

- Results : It offers a natural, zero-calorie sweetness solution, making it an ideal choice for manufacturers seeking to reduce sugar content and provide healthier options to consumers .

-

- Application : Rebaudioside M is used as a natural non-caloric potential sweetener in baking . It’s well-suited for blending and is functional in a wide variety of food and beverage products .

- Method : Rebaudioside M is isolated from Stevia rebaudiana Bertoni and examined with the Beidler Model .

- Results : This steviol glycoside possesses a clean, sweet taste with a slightly bitter or licorice aftertaste .

-

- Application : Rebaudioside M is used as a natural non-caloric potential sweetener in candies .

- Method : Different proportions of Rebaudioside M were used to substitute sucrose in candies .

- Results : In applications with a simple flavor profile, Reb M with its pure sugar-like taste may be preferred .

-

- Application : Rebaudioside M is used as a natural non-caloric potential sweetener in various beverages . It’s functional in a wide array of beverages such as flavored ice-tea, juices, sport drinks, flavored milk, drinking yogurt and non-acidified teas .

- Method : Rebaudioside M is isolated from Stevia rebaudiana Bertoni and examined with the Beidler Model .

- Results : Numerous sensory evaluations have shown that this steviol glycoside possesses a clean, sweet taste with a slightly bitter or licorice aftertaste .

-

- Application : Rebaudioside M can be used as a natural non-caloric potential sweetener in jams .

- Method : Rebaudioside M is isolated from Stevia rebaudiana Bertoni and examined with the Beidler Model .

- Results : Numerous sensory evaluations have shown that this steviol glycoside possesses a clean, sweet taste with a slightly bitter or licorice aftertaste .

-

- Application : Rebaudioside M can be used as a natural non-caloric potential sweetener in jellies .

- Method : Rebaudioside M is isolated from Stevia rebaudiana Bertoni and examined with the Beidler Model .

- Results : Numerous sensory evaluations have shown that this steviol glycoside possesses a clean, sweet taste with a slightly bitter or licorice aftertaste .

-

- Application : Rebaudioside M can be used as a natural non-caloric potential sweetener in sauces .

- Method : Rebaudioside M is isolated from Stevia rebaudiana Bertoni and examined with the Beidler Model .

- Results : Numerous sensory evaluations have shown that this steviol glycoside possesses a clean, sweet taste with a slightly bitter or licorice aftertaste .

-

- Application : Rebaudioside M can be used as a natural non-caloric potential sweetener in dressings .

- Method : Rebaudioside M is isolated from Stevia rebaudiana Bertoni and examined with the Beidler Model .

- Results : Numerous sensory evaluations have shown that this steviol glycoside possesses a clean, sweet taste with a slightly bitter or licorice aftertaste .

-

- Application : Rebaudioside M can be used as a natural non-caloric potential sweetener in snacks .

- Method : Rebaudioside M is isolated from Stevia rebaudiana Bertoni and examined with the Beidler Model .

- Results : Numerous sensory evaluations have shown that this steviol glycoside possesses a clean, sweet taste with a slightly bitter or licorice aftertaste .

Safety And Hazards

Future Directions

Rebaudioside M could be of great interest to the global food industry because it is well-suited for blending and is functional in a wide variety of food and beverage products . Manus Biosynthesis is developing a scalable fermentation process to make one of the isomers (rebaudioside M) in commercial quantities .

properties

IUPAC Name |

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGVXNMGMKBGQU-PHESRWQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rebaudioside M | |

CAS RN |

1220616-44-3 | |

| Record name | Rebaudioside M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REBAUDIOSIDE M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQA8XMC4XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)

![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)